3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Drug Discovery
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Drug Discovery
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid elaboration of fragment hits into lead-like compounds. 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid (CAS: 1000932-52-4) represents a highly versatile, conformationally restricted intermediate. By combining the metabolic stability of a cyclopropylcarbamoyl cap with the geometric rigidity and reactivity of a trans-cinnamic acid linker, this compound serves as an ideal precursor for the synthesis of targeted epigenetic therapeutics, particularly Histone Deacetylase (HDAC) inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic workflows designed for high-yield functionalization.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical profile of a building block is essential for predicting its behavior in downstream synthesis and biological assays. The data below summarizes the core metrics of the compound.
| Property | Value |
| Chemical Name | (E)-3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid |
| CAS Registry Number | 1000932-52-4 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.24 g/mol |
| Monoisotopic Mass | 231.08954 Da |
| Predicted XlogP | 1.7 |
| Hydrogen Bond Donors | 2 (Amide -NH, Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH) |
Data derived from structural profiling and [1].
Structural and Mechanistic Insights
The architectural design of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid is highly deliberate, featuring two distinct functional domains separated by a rigid phenyl ring.
The Cyclopropylcarbamoyl Cap
The inclusion of the cyclopropyl ring is a well-established strategy in medicinal chemistry to overcome pharmacokinetic roadblocks. The cyclopropyl fragment features coplanar carbon atoms with enhanced π -character and shorter C–C bonds (1.51 Å) compared to standard alkanes. This unique geometry restricts the conformational flexibility of the amide bond, contributing to an entropically favorable binding event when interacting with target proteins. Furthermore, the cyclopropyl group significantly enhances metabolic stability against cytochrome P450-mediated degradation and improves membrane permeability () [2].
The trans-Cinnamic Acid Linker
The prop-2-enoic acid moiety, positioned para to the carbamoyl group, forms a trans-cinnamic acid derivative. Cinnamic acids possess inherent antitumor properties () [3], but in modern drug design, they primarily act as rigid linkers. The α,β -unsaturated double bond locks the molecule into an E-geometry, perfectly projecting the terminal carboxylic acid into the active site of target enzymes. This makes it an ideal precursor for conversion into a zinc-binding group (ZBG), such as a hydroxamic acid, to target metalloenzymes.
Applications in Drug Development: Epigenetic Targeting
The primary application of this building block is in the synthesis of pan-HDAC inhibitors. HDACs are epigenetic modulators that deacetylate histones, leading to condensed chromatin and the silencing of tumor suppressor genes.
By converting the carboxylic acid tail of 3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid into a hydroxamic acid, researchers can generate potent epigenetic modulators. The rigid cinnamic linker threads through the narrow, hydrophobic 11 Å channel of the HDAC enzyme, allowing the hydroxamic acid to chelate the catalytic Zn2+ ion at the base of the pocket () [4].
Mechanism of action for cinnamic acid-derived HDAC inhibitors.
Experimental Workflows & Protocols
To utilize this compound effectively, robust synthetic methodologies are required. Below is the self-validating workflow for the synthesis of the core building block and its subsequent functionalization into a biologically active hydroxamic acid.
Synthetic workflow for the preparation and functionalization of CAS 1000932-52-4.
Protocol 1: Palladium-Catalyzed Heck Cross-Coupling Synthesis
This protocol details the synthesis of the title compound via a Heck reaction.
Reagents:
-
4-Bromo-N-cyclopropylbenzamide (1.0 eq)
-
Acrylic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Tri-o-tolylphosphine [P(o-tolyl)₃] (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 4-bromo-N-cyclopropylbenzamide in anhydrous DMF.
-
Catalyst Loading: Add Pd(OAc)₂ and P(o-tolyl)₃. Causality: The steric bulk of the ortho-tolyl groups accelerates the reductive elimination step in the catalytic cycle, preventing the precipitation of palladium black and driving the reaction to completion.
-
Reagent Addition: Inject acrylic acid followed by Et₃N. Causality: Et₃N acts as both a base to neutralize the hydrobromic acid byproduct and a reducing agent to regenerate the active Pd(0) species from Pd(II).
-
Heating: Heat the reaction mixture to 100°C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and acidify to pH 2-3 using 1M HCl. The product will precipitate. Filter, wash with water, and recrystallize from ethanol.
Self-Validation & QC:
-
TLC Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). A new, highly UV-active spot (due to the extended conjugation of the cinnamic acid) will appear at a lower Rf than the starting bromide.
-
¹H-NMR Confirmation: Validate the trans geometry of the double bond by checking the coupling constant of the vinylic protons (expected J ≈ 16 Hz).
Protocol 2: Conversion to Hydroxamic Acid (HDAC Inhibitor Precursor)
Direct conversion of the carboxylic acid to a hydroxamic acid requires careful activation to avoid side reactions.
Reagents:
-
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
N-Methylmorpholine (NMM) (1.5 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Methanol/THF
Step-by-Step Methodology:
-
Mixed Anhydride Formation: Dissolve the starting material in THF and cool to 0°C. Add NMM followed dropwise by ethyl chloroformate. Stir for 30 minutes. Causality: We specifically avoid using thionyl chloride to form an acid chloride. The highly reactive acid chloride intermediate can lead to unwanted Michael addition of hydroxylamine across the α,β -unsaturated double bond. The mixed anhydride provides controlled electrophilicity, favoring exclusive attack at the carbonyl carbon.
-
Hydroxylamine Preparation: In a separate flask, dissolve NH₂OH·HCl in methanol at 0°C and neutralize with KOH. Filter the precipitated KCl salts.
-
Nucleophilic Acyl Substitution: Add the freshly prepared free hydroxylamine solution to the mixed anhydride at 0°C. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate the solvent, resuspend in water, and adjust to pH 6 to precipitate the hydroxamic acid. Filter and dry under vacuum.
Self-Validation & QC:
-
Ferric Chloride Test: Dissolve a few crystals of the product in methanol and add a drop of 1% FeCl₃ solution. A deep red/purple color instantly confirms the presence of the hydroxamic acid functional group.
-
LC-MS: Confirm the exact mass shift. Expected [M+H]+ = 247.10 m/z.
Conclusion
3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid (CAS 1000932-52-4) is a highly specialized chemical intermediate that bridges the gap between structural stability and targeted reactivity. By leveraging the unique physicochemical properties of the cyclopropyl group and the geometric precision of the cinnamic acid linker, researchers can utilize the protocols outlined above to rapidly synthesize and validate novel epigenetic modulators and targeted therapeutics.
References
-
PubChemLite. (2026). 1000932-52-4 (C13H13NO3). Université du Luxembourg / National Center for Biotechnology Information. Available at:[Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]
-
Zhu, B., Shang, B., Li, Y., & Zhen, Y. (2016). Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. Molecular Medicine Reports, 13(5), 4159-4166. Available at:[Link]
-
MDPI Pharmaceuticals. (2025). Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. Pharmaceuticals, 18(1), 14. Available at:[Link]
